molecular formula C9H7N B8691827 2-Ethenylbenzonitrile

2-Ethenylbenzonitrile

Cat. No.: B8691827
M. Wt: 129.16 g/mol
InChI Key: SLENVLASKTZHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenylbenzonitrile (C₉H₇N) is an aromatic nitrile compound featuring a benzonitrile core substituted with a vinyl (ethenyl) group at the 2-position. The vinyl group introduces electron-withdrawing effects via conjugation, influencing the compound's reactivity and physicochemical properties. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. However, systematic comparisons with analogous benzonitrile derivatives are critical for optimizing its applications.

Properties

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

2-ethenylbenzonitrile

InChI

InChI=1S/C9H7N/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1H2

InChI Key

SLENVLASKTZHDW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Benzonitrile Derivatives

Substituent Effects on Reactivity and Stability

a) Electron-Withdrawing vs. Electron-Donating Groups
  • 2-Ethenylbenzonitrile : The vinyl group at the 2-position enhances electrophilic substitution reactivity at the para position due to conjugation with the nitrile group. This electronic profile supports applications in cross-coupling reactions .
  • 2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile (): The nitro group (-NO₂) at the 5-position and diazenyl (-N=N-) linkage introduce strong electron-withdrawing effects, increasing thermal stability but reducing nucleophilic attack susceptibility. This contrasts with this compound, where the vinyl group provides moderate electron withdrawal .
  • 2-Amino-5-ethylbenzonitrile (): The amino (-NH₂) group at the 2-position is electron-donating, increasing basicity and altering solubility in polar solvents compared to this compound .
b) Steric and Positional Influences
  • 2-((4-Ethylphenoxy)methyl)benzonitrile (): The bulky phenoxy-methyl substituent at the 4-position introduces steric hindrance, reducing reaction rates in substitution reactions compared to the smaller vinyl group in this compound .
  • 2-Chloro-6-methylbenzonitrile (): Chlorine at the 2-position and methyl at the 6-position create steric and electronic effects distinct from this compound. The chloro group enhances electrophilicity, while the methyl group limits rotational freedom .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility
This compound C₉H₇N 129.16 Vinyl (2-position) 45–48* Low in water
2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile C₁₉H₁₈N₆O₂ 386.39 Diazenyl, nitro, cyanoethyl >200† Organic solvents
2-Amino-5-ethylbenzonitrile C₉H₁₀N₂ 146.19 Amino (2), ethyl (5) 90–92‡ Moderate in ethanol
4-Ethyl-2-hydroxybenzonitrile C₉H₉NO 147.18 Hydroxyl (2), ethyl (4) 110–112§ Polar aprotic solvents

*Estimated based on analogs; †Decomposes at high temperatures ; ‡Experimental data from synthesis ; §Derived from safety data sheets .

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